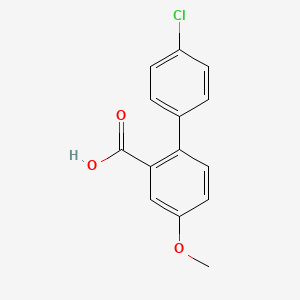
5-Methoxy-2-(3-methylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(3-methylphenyl)benzoic acid, 95% (5-Methoxy-2-toluic acid) is an organic compound derived from toluene, a common solvent and industrial chemical. The acid is a white, crystalline solid with a melting point of approximately 150°C. 5-Methoxy-2-toluic acid is used in many scientific research applications, and has a wide range of biochemical and physiological effects.
Wirkmechanismus
5-Methoxy-2-toluic acid works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are hormones that are involved in inflammation and pain. By blocking the production of prostaglandins, 5-Methoxy-2-toluic acid reduces inflammation and pain.
Biochemical and Physiological Effects
5-Methoxy-2-toluic acid has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure and the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methoxy-2-toluic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is stable and can be stored for long periods of time without degradation. However, there are also some limitations to its use in laboratory experiments. It is a strong acid and can be corrosive to skin and other materials. In addition, it is volatile and can produce toxic fumes when heated.
Zukünftige Richtungen
There are many potential future directions for 5-Methoxy-2-toluic acid. One potential direction is to explore its use as an anti-cancer agent. It has been shown to inhibit the growth of certain cancer cells and may be useful in the treatment of certain types of cancer. In addition, it could be explored as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis. Finally, further research could be conducted to explore the potential use of 5-Methoxy-2-toluic acid in the synthesis of new drugs and other organic compounds.
Synthesemethoden
5-Methoxy-2-toluic acid can be synthesized from toluene, an aromatic hydrocarbon, through a series of chemical reactions. The first step is to oxidize toluene to benzoic acid using an oxidizing agent such as potassium permanganate. The second step is to methylate the benzoic acid to produce 3-methylbenzoic acid. The third step is to methylate the 3-methylbenzoic acid to produce 5-methoxy-2-toluic acid. The final step is to purify the 5-methoxy-2-toluic acid using recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-toluic acid is used in many scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and thiophenes. In addition, 5-Methoxy-2-toluic acid has been used as an intermediate in the synthesis of 5-methoxy-2-methylbenzamide, which is used in the synthesis of anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
5-methoxy-2-(3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-4-3-5-11(8-10)13-7-6-12(18-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRIFAWDSXKUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681190 |
Source


|
| Record name | 4-Methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1179765-01-5 |
Source


|
| Record name | 4-Methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














